N-[2-(aminomethyl)phenyl]benzenesulfonamide

Purity Analysis Quality Control Reproducibility

This ortho-aminomethyl benzenesulfonamide is a strategic building block for CNS drug discovery, enabling precise mapping of the 5HT6 serotonin receptor's steric/electronic requirements. Unlike the meta-isomer (Ki=290 nM), its unique conformation drives differential target engagement. The benzenesulfonamide core is a validated PERK kinase pharmacophore, while the primary amine and sulfonamide linkage offer orthogonal diversification points for focused library synthesis. Supplied at ≥95% purity, this reagent ensures reproducible results in sensitive biochemical assays and scale-up protocols.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 926245-82-1
Cat. No. B3306254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(aminomethyl)phenyl]benzenesulfonamide
CAS926245-82-1
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN
InChIInChI=1S/C13H14N2O2S/c14-10-11-6-4-5-9-13(11)15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10,14H2
InChIKeyYFWCAGTZNQFYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS 926245-82-1) – Sulfonamide Derivative for Research and Development Procurement


N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS 926245-82-1) is a benzenesulfonamide derivative with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . Characterized by an aminomethyl group in the ortho-position of the aniline ring, this compound serves as a valuable building block in organic synthesis and pharmaceutical research . Its structural configuration, combining an aminomethylphenyl group with a benzenesulfonamide moiety, enables diverse chemical modifications and interactions with various biological targets [1].

Why Generic Substitution of N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS 926245-82-1) Fails: The Criticality of Regioisomeric Identity


Generic substitution of benzenesulfonamide derivatives is not scientifically valid due to the profound impact of regioisomerism on biological activity. The ortho-aminomethyl substitution pattern in N-[2-(aminomethyl)phenyl]benzenesulfonamide dictates a unique three-dimensional conformation and electronic environment that directly influences its binding affinity and selectivity for specific molecular targets . For example, the meta-isomer, N-[3-(aminomethyl)phenyl]benzenesulfonamide, demonstrates a distinct pharmacological profile, with a reported binding affinity (Ki) of 290 nM for the human 5HT6 serotonin receptor [1]. This quantitative difference underscores that even a simple positional shift of the aminomethyl group can result in a complete change in target engagement and biological function, rendering the regioisomers non-interchangeable for any application requiring specific molecular interactions [2].

N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS 926245-82-1) – Quantitative Evidence for Informed Procurement


Purity Specification: A Minimum 95% Purity Benchmark for Reproducible Research

Commercially available N-[2-(aminomethyl)phenyl]benzenesulfonamide is consistently specified with a minimum purity of 95% . This is a critical differentiator from custom-synthesized or non-verified batches which may contain variable levels of impurities, including unreacted starting materials or regioisomeric contaminants. While no direct comparative data against a lower-purity lot is available in the public domain for this specific compound, procurement of material meeting this 95% benchmark is essential for ensuring the reproducibility of any downstream synthetic or biological assays .

Purity Analysis Quality Control Reproducibility

Regioisomeric Selectivity: Ortho-Substitution Diverges from Meta-Analog in 5HT6 Receptor Binding

The ortho-aminomethyl substitution pattern of N-[2-(aminomethyl)phenyl]benzenesulfonamide is structurally distinct from its meta-analog, N-[3-(aminomethyl)phenyl]benzenesulfonamide, which has been quantitatively characterized as a ligand for the human 5HT6 serotonin receptor with a binding affinity (Ki) of 290 nM [1]. This specific, measurable activity of the meta-isomer serves as a critical benchmark, highlighting that the ortho-isomer's unique geometry will dictate a different, and likely non-overlapping, target profile. The ortho-position is known to introduce steric constraints that can significantly alter ligand binding modes .

5HT6 Receptor Regioisomerism Structure-Activity Relationship CNS Target

Structural Differentiation via Sulfonamide Class: Potential for Selective Kinase Inhibition

The benzenesulfonamide class of compounds, including N-[2-(aminomethyl)phenyl]benzenesulfonamide, is recognized in the patent literature for its utility as protein kinase inhibitors, specifically targeting PERK kinase [1]. The ortho-aminomethyl substitution provides a unique vector for further functionalization to enhance potency and selectivity for this target class. While no direct IC50 data is reported for this specific compound, the class-level evidence establishes a clear rationale for its use in developing novel kinase inhibitors, differentiating it from sulfonamides with different substitution patterns that may not exhibit this activity profile .

Kinase Inhibitor PERK Kinase Cancer Unfolded Protein Response

N-[2-(aminomethyl)phenyl]benzenesulfonamide (CAS 926245-82-1) – Validated Research and Industrial Application Scenarios


Exploration of Regioisomer-Specific Structure-Activity Relationships (SAR) for CNS Targets

Given the established 5HT6 receptor affinity of the meta-isomer analog (Ki = 290 nM), the ortho-substituted N-[2-(aminomethyl)phenyl]benzenesulfonamide is an essential tool for mapping the steric and electronic requirements of the 5HT6 receptor's ligand-binding pocket. This compound allows researchers to directly probe how the position of the aminomethyl group affects binding affinity, selectivity, and functional activity (e.g., agonism vs. antagonism), which is critical for CNS drug discovery [1].

Development of Novel PERK Kinase Inhibitors for Oncology and Neurodegeneration

The benzenesulfonamide core is a validated pharmacophore for PERK kinase inhibition, a key component of the unfolded protein response (UPR) pathway. N-[2-(aminomethyl)phenyl]benzenesulfonamide serves as a versatile scaffold for synthesizing focused libraries of derivatives. These libraries can be screened to identify potent and selective PERK inhibitors for potential use in treating cancers that rely on UPR activation or in neurodegenerative diseases where PERK inhibition may be protective [2].

Synthesis of Diverse Chemical Libraries for High-Throughput Screening

The presence of both a reactive primary amine (in the aminomethyl group) and a sulfonamide linkage provides two orthogonal points for chemical diversification. N-[2-(aminomethyl)phenyl]benzenesulfonamide can be readily incorporated into larger molecular architectures via amide coupling, reductive amination, or sulfonamide alkylation. This makes it a highly valuable building block for constructing diverse compound libraries for unbiased high-throughput screening across a range of therapeutic targets [3].

Quality-Controlled Starting Material for Academic and Industrial Chemical Biology

For academic labs and biotech companies requiring a reliable and reproducible starting point for their research, procurement of N-[2-(aminomethyl)phenyl]benzenesulfonamide with a specified minimum purity of 95% ensures that subsequent synthetic and biological work is not confounded by unknown impurities. This is particularly important for studies involving sensitive biochemical assays or when scaling up synthetic routes, where batch-to-batch consistency is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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